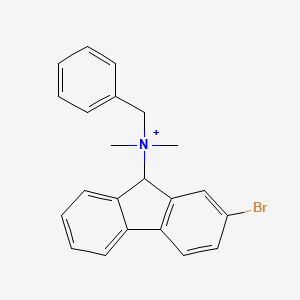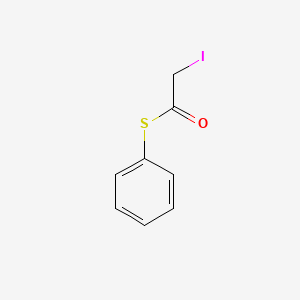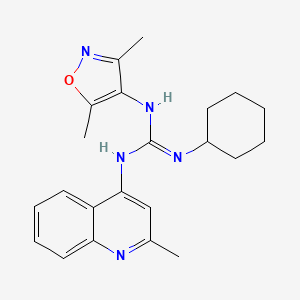
(2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid is a chiral compound with two stereocenters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid can be achieved through several methods. One common approach involves the catalytic resolution of racemic mixtures using lipase enzymes. This method allows for the selective production of the desired enantiomer . Another method involves the use of brominating agents such as N-bromosuccinimide in the presence of a base like calcium oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
- (2S,5S)-Methionine sulfoximine
- (2S,5S)-5-Carboxymethylproline
Uniqueness
(2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two methyl groups on the cyclopentane ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
65817-42-7 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
(2S,5S)-2,5-dimethylcyclopentane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-5-3-4-6(2)9(5,7(10)11)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI-Schlüssel |
BEGZZVINPDCXMZ-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](C1(C(=O)O)C(=O)O)C |
Kanonische SMILES |
CC1CCC(C1(C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)


![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)



![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)

